molecular formula C21H21N3O5 B11367477 Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate CAS No. 945201-73-0

Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate

Cat. No.: B11367477
CAS No.: 945201-73-0
M. Wt: 395.4 g/mol
InChI Key: MGRQWJIOPBKIAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, an oxadiazole ring, and a benzoate ester, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the benzoate ester. Common reagents used in these reactions include sodium borohydride for reduction and various catalysts to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or antimicrobial actions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate
  • Methyl 4-({4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate
  • Methyl 4-({4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate

Uniqueness

Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a biochemical probe .

Biological Activity

Methyl 4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and case analyses.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C19H22N4O4C_{19}H_{22}N_{4}O_{4} with a molecular weight of approximately 366.40 g/mol. The structure features a methoxyphenyl group, an oxadiazole moiety, and a benzoate ester, which contribute to its diverse biological interactions.

Structural Formula

C19H22N4O4\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{4}

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. A study demonstrated that similar oxadiazole derivatives showed moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Anticancer Potential

Compounds containing the oxadiazole ring have been linked to anticancer activity. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest . The interaction with specific molecular targets associated with cancer progression is a key area of ongoing research.

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. In particular, derivatives have shown promising results as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's . The inhibition potency can be quantified using IC50 values in enzymatic assays.

Enzyme IC50 Value (µM) Reference
Acetylcholinesterase2.14 ± 0.003
Urease1.13 ± 0.003

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption and distribution characteristics. However, toxicity assessments are crucial for determining safety profiles in potential therapeutic applications.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against multiple bacterial strains. The results indicated that compounds with the methoxyphenyl substitution displayed enhanced activity compared to their unsubstituted counterparts. This suggests that structural modifications can significantly influence biological outcomes .

Evaluation of Anticancer Properties

In a separate investigation focusing on anticancer properties, researchers synthesized several derivatives of oxadiazole and tested their effects on human cancer cell lines. The findings revealed that specific modifications led to increased apoptosis rates and reduced cell viability in targeted cancer cells .

Properties

CAS No.

945201-73-0

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

methyl 4-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate

InChI

InChI=1S/C21H21N3O5/c1-27-17-12-8-14(9-13-17)20-23-19(29-24-20)5-3-4-18(25)22-16-10-6-15(7-11-16)21(26)28-2/h6-13H,3-5H2,1-2H3,(H,22,25)

InChI Key

MGRQWJIOPBKIAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.